Clidinium
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Overview
Description
Clidinium is the ester resulting from formal condensation of benzilic acid and 3-hydroxy-1-methyl-1-azoniabicyclo[2.2.2]octane. It is used, generally as the bromide, for the symptomatic treatment of peptic ulcer disease and also to help relieve abdominal or stomach spasms or cramps due to colicky abdominal pain, diverticulitis, and irritable bowel syndrome. It has a role as a parasympatholytic, an antispasmodic drug and an anti-arrhythmia drug. It is a quaternary ammonium ion, a carboxylic ester and an organic cation. It derives from a benzilic acid and a 3-quinuclidinol.
Clidinium is a synthetic anticholinergic agent which has been shown in experimental and clinical studies to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract. It inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. It is used for the treatment of peptic ulcer disease and also to help relieve abdominal or stomach spasms or cramps due to colicky abdominal pain, diverticulitis, and irritable bowel syndrome.
Scientific Research Applications
Antispasmodic Use in Irritable Bowel Syndrome
Clidinium bromide is an antimuscarinic drug often used in combination with chlordiazepoxide as an antispasmodic treatment for irritable bowel syndrome (IBS). A study reported a case of clidinium bromide overdose, highlighting its clinical features and emergency management (Richardson & Edwards, 2009). Additionally, its efficacy as an add-on therapy to proton pump inhibitors in functional dyspepsia was evaluated in a randomized trial, demonstrating significant improvement in dyspeptic symptoms and quality of life (Puasripun et al., 2020).
Analytical Techniques in Pharmaceutical Combinations
The development of analytical methods for determining clidinium bromide in pharmaceutical formulations has been a focus of several studies. A reverse-phase high-performance liquid chromatography method for clidinium bromide and chlordiazepoxide in tablet formulations was reported, offering a precise and reliable analytical tool (Jalal et al., 1987). Another study described a stability-indicating HPLC method for simultaneous estimation of clidinium bromide and chlordiazepoxide, validated for linearity, precision, and accuracy (Pathak et al., 2010).
Effect on Colonic Myoelectrical Activity
Research has explored clidinium's impact on colonic myoelectrical activity, particularly in patients with irritable-bowel syndrome. A study found that clidinium reduced the prolonged postprandial colonic spike and motor response in such patients, indicating its potential therapeutic role in managing abnormal colonic responses (Sullivan et al., 1978).
Role in Neutron Capture Therapy
A unique application of clidinium involves its use in neutron capture therapy. A study reported the development of closo-dodecaborate-encapsulating liposomes as efficient boron delivery vehicles for this therapy, highlighting the importance of clidinium in the preparation of high boron content solutions (Tachikawa et al., 2014).
Helicobacter Pylori Eradication
Research has also investigated clidinium's benefit in Helicobacter pylori eradication regimens. A study aimed to assess the success of H. pylori eradication therapy in dyspepsia patients, finding that adding clidinium C to the treatment regimen significantly increased the rate of eradication (Chorami et al., 2013).
properties
CAS RN |
7020-55-5 |
---|---|
Product Name |
Clidinium |
Molecular Formula |
C22H26NO3+ |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1 |
InChI Key |
HOOSGZJRQIVJSZ-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
melting_point |
240-241 °C |
Other CAS RN |
7020-55-5 |
Related CAS |
3485-62-9 (bromide) |
synonyms |
clidinium clidinium bromide clidinium iodide clidinium iodide, (+-)-isomer clidinium iodide, 11C-labeled clidinium iodide, 3H-labeled clidinium, 1-(methyl-11C)-labeled clidinium, 11C-labeled clidinium, 3H-labeled N-methyl quinuclidinyl benzilate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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